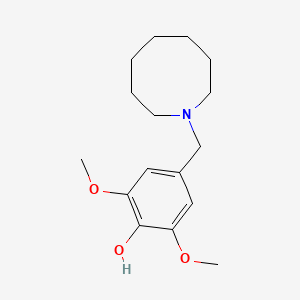
ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. This compound has gained significant attention in the scientific community due to its potential use in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been reported to have several biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. It has also been reported to have anticonvulsant, anxiolytic, and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. These include further studies on its mechanism of action, potential use in the treatment of neurological disorders, and the development of more potent and selective compounds based on its structure.
Conclusion:
In conclusion, ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction of 3-methoxybenzylamine with 2-phenoxyethanol in the presence of a base to form the intermediate product, which is then reacted with ethyl 4-chloropiperidine-1-carboxylate in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has potential applications in medicinal chemistry. It has been reported to have anticonvulsant, anxiolytic, and analgesic activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-28-23(26)24(14-17-29-21-9-5-4-6-10-21)12-15-25(16-13-24)19-20-8-7-11-22(18-20)27-2/h4-11,18H,3,12-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONEWQXINPGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)

![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)